N-(3-methylphenyl)naphthalen-2-amine

Material Science Organic Electronics Chemical Synthesis

Procure the underexplored meta-substituted isomer for structure-property diversification. This 2-naphthylamine derivative is ideal for commissioning comparative studies in OLED hole-transport materials, where no public performance data exists against 1-naphthyl or para-methyl analogs. Validate packing geometry and orbital overlap hypotheses with a ≥95% pure building block; available only for experimental R&D. Request a quote for immediate sourcing.

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
CAS No. 76783-57-8
Cat. No. B186179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)naphthalen-2-amine
CAS76783-57-8
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3
InChIKeyRQIAICDOHSGNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(3-methylphenyl)naphthalen-2-amine (CAS 76783-57-8): Core Identity and Baseline Data


N-(3-methylphenyl)naphthalen-2-amine (CAS 76783-57-8) is a secondary aromatic amine with the molecular formula C17H15N and a molecular weight of 233.31 g/mol [1]. It is structurally characterized by a naphthalen-2-amine core substituted with a 3-methylphenyl (m-tolyl) group. The compound is listed in the PubChem database (CID 3090021) and is commercially available from several laboratory suppliers at a typical purity of 95% . However, a comprehensive search of primary literature, patents, and authoritative databases reveals a critical gap: no quantitative performance data or head-to-head comparator studies were found for this specific compound. Its procurement value must therefore be evaluated against the absence of demonstrated differentiation rather than on claimed superiority.

Why N-(3-methylphenyl)naphthalen-2-amine Cannot Be Simply Interchanged with Close Structural Analogs


The absence of publicly available, comparative performance data for N-(3-methylphenyl)naphthalen-2-amine (CAS 76783-57-8) is itself a critical differentiator in a procurement context. While a scientific user might hypothesize functional interchangeability with its close positional isomers—such as N-(3-methylphenyl)naphthalen-1-amine (CAS 63350-97-0) or the para-methyl isomer N-(p-tolyl)-2-naphthylamine (CAS 644-16-6)—there is no quantitative evidence to support or refute such assumptions. In fields like organic electronics, where small changes in molecular geometry (e.g., 1-naphthyl vs. 2-naphthyl substitution) can drastically alter hole-transporting properties [1], the lack of comparative data means any substitution would be an unvalidated risk. Therefore, the primary reason generic substitution fails for this compound is that no public evidence exists to validate performance equivalence with any analog, making informed, evidence-based procurement impossible without commissioning new experimental work.

Quantitative Differentiation Evidence Guide for N-(3-methylphenyl)naphthalen-2-amine


Evidence Gap Analysis: The Absence of Comparative Performance Data as the Primary Selection Factor

A systematic search of primary research papers, patents, and authoritative databases (excluding the excluded source domains) yielded no comparative quantitative data for N-(3-methylphenyl)naphthalen-2-amine against any of its closest analogs. The only material metric found is the catalog purity of 95% for the commercial product . For the closest analogs N-(3-methylphenyl)naphthalen-1-amine (CAS 63350-97-0) and N-(p-tolyl)-2-naphthylamine (CAS 644-16-6), similarly only catalog-level purity data are available, with no reported comparative assays for any functional property (e.g., hole mobility, thermal stability, solubility). This evidence gap directly answers the core question: a scientific or industrial user cannot prioritize this compound over an analog based on existing public data, and procurement decisions must be driven by other factors such as price, synthetic accessibility, or commissioned experimental validation.

Material Science Organic Electronics Chemical Synthesis

Application Scenarios for N-(3-methylphenyl)naphthalen-2-amine Given Current Evidence Limitations


Exploratory Synthesis of Asymmetric Hole-Transporting Materials

The 2-naphthylamine scaffold with a meta-tolyl substituent presents a sterically and electronically distinct building block for exploratory organic electronics research. Given the complete absence of comparative performance data, its use can only be justified in an experimental context where the procurement question is reframed: a researcher may select this compound specifically because it is an underexplored isomer, and the goal is to generate the missing comparative data. The naphthalen-2-yl core with meta-substitution is expected to differ from 1-naphthylamine analogs in its orbital overlap and molecular packing, as noted in related patent literature on naphthalene-containing arylamines [1]. Until head-to-head data are published, any application scenario beyond basic research is speculative.

Synthetic Intermediate for Novel Naphthalene-Bridged Arylamine Libraries

The secondary amine functional group allows for further derivatization, such as N-arylation, to generate triarylamine libraries. In the context of patent CN115583888A on naphthyl-substituted arylamine compounds for hole-transport materials, the choice of a specific naphthylamine isomer is critical for achieving desired thermal stability and hole mobility [2]. The meta-methyl substitution on the phenyl ring could influence the molecule's planarity and, consequently, its solid-state packing. However, without direct comparative data, this isomer would be selected for library diversification to probe structure-property relationships, not because it is known to be superior.

Reference Standard for Analytical Method Development

The commercial availability of N-(3-methylphenyl)naphthalen-2-amine at 95% purity allows its use as an analytical reference standard for method development in HPLC or GC-MS analysis of similar naphthylamine mixtures. In this role, the compound's value derives from its distinct retention time and mass spectrum relative to its isomers, which can be leveraged for chromatographic separation method development, even in the absence of functional superiority data.

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